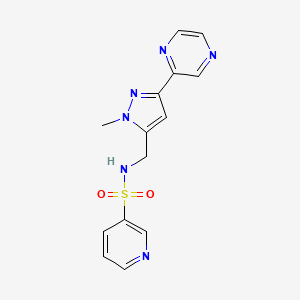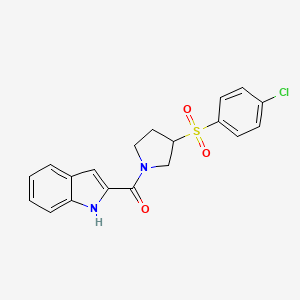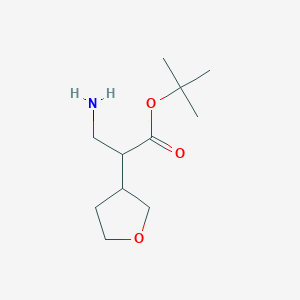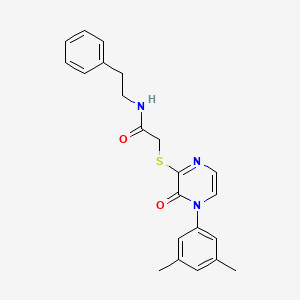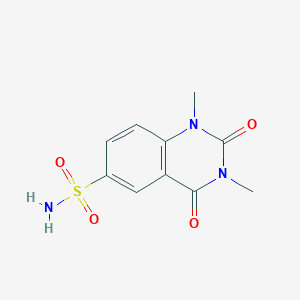
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide, also known as DTQS, is a synthetic compound that has been widely used in scientific research due to its unique properties. DTQS is a sulfonamide derivative of quinazoline, which is a heterocyclic organic compound that contains nitrogen atoms in its ring structure. DTQS has gained attention in the scientific community due to its potential applications in drug discovery and development.
科学的研究の応用
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has been extensively used in scientific research due to its potential applications in drug discovery and development. It has been shown to have activity against a variety of biological targets, including enzymes and receptors. 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has been investigated as a potential treatment for a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been used as a tool compound to study the function of various biological targets.
作用機序
The mechanism of action of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and receptors. 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has been shown to inhibit the activity of several kinases, including PI3K and mTOR. It has also been shown to bind to the A2A adenosine receptor, which is involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of diseases such as arthritis and inflammatory bowel disease. In addition, 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of chemical stability. In addition, it has a wide range of potential applications, making it a versatile tool compound. However, there are also limitations to its use. 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide can be difficult to solubilize in aqueous solutions, which can limit its use in certain assays. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide. One potential area of investigation is the development of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide derivatives with improved solubility and bioavailability. In addition, further research is needed to fully understand the mechanism of action of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide and its potential applications in the treatment of various diseases. Finally, 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide could be used as a tool compound to study the function of specific biological targets, which could lead to the discovery of new therapeutic targets.
合成法
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide can be synthesized using a variety of methods, including the reaction of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline with dimethylamine and sulfamic acid. The reaction is typically carried out in a solvent such as acetonitrile or dichloromethane, and the product is purified using column chromatography. The yield of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide can vary depending on the reaction conditions, but it is typically around 50%.
特性
IUPAC Name |
1,3-dimethyl-2,4-dioxoquinazoline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4S/c1-12-8-4-3-6(18(11,16)17)5-7(8)9(14)13(2)10(12)15/h3-5H,1-2H3,(H2,11,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVAPRPWSANMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

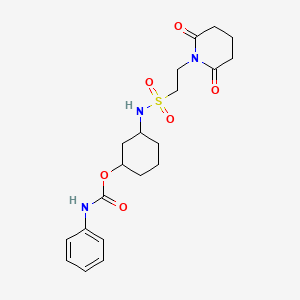
![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-methylquinolin-5-yl)azetidine-3-carboxamide](/img/structure/B3006093.png)
![Ethyl 4-[(8-chloroquinolin-4-yl)amino]benzoate](/img/structure/B3006096.png)
![3-[[(E)-2-cyano-3-[4-methoxy-3-(naphthalene-1-carbonyloxy)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B3006099.png)
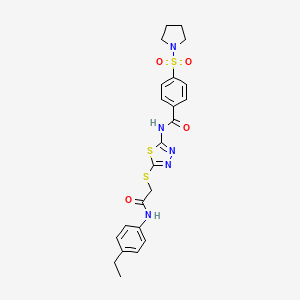


![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B3006105.png)
![Tert-butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate](/img/structure/B3006106.png)

